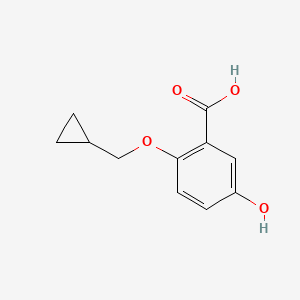

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid

Description

Historical Context of Hydroxybenzoic Acid Derivatives

The historical development of hydroxybenzoic acid derivatives traces its origins to ancient civilizations, where the therapeutic properties of willow bark extracts were recognized and utilized for medicinal purposes. The primary use of salicylic acid refers to the Sumerians, who discovered the analgesic property of the willow plant for the first time. Archaeological evidence indicates that around 4000 BC, the analgesic and antipyretic effects of willow leaves were well-known among the Assyrians and the Egyptians, while around 1300-1500 BC, Egyptians had identified therapeutic effects of willow and myrtle extractions for treating colic, gout, and earache.

The scientific understanding of hydroxybenzoic acids advanced significantly during the nineteenth century as the young discipline of organic chemistry began to flourish in Europe. In 1824, the bioactive components of willow bark were completely extracted by two Italian pharmacists, and four years later, the main component of willow, salicin, was isolated. This breakthrough laid the foundation for modern pharmaceutical research into hydroxybenzoic acid derivatives. Johann Buchner obtained relatively pure salicin crystals from willow bark in 1828, followed by Pierre-Joseph Leroux developing another procedure for extracting modest yields of salicin the following year.

The evolution of hydroxybenzoic acid research continued throughout the nineteenth century with several key discoveries. By 1838, Italian chemist Raffaele Piria found a method of obtaining a more potent acid form of willow extract, which he named salicylic acid. The German chemist Karl Jacob Löwig, who had been working to identify the Spiraea extract, soon realized that it was the same salicylic acid that Piria had found. These discoveries established the fundamental understanding of hydroxybenzoic acid derivatives that would guide future research efforts.

Contemporary research has revealed that hydroxybenzoic acids represent a pharmacologically attractive group of plant metabolites of great importance in herbal medicine. These compounds are characterized by their high biological activity and demonstrate a wide range of applications in pharmacochemistry and pharmaceuticals. Among the wide variety of representatives of hydroxybenzoic acids, phenolic acids themselves, as well as their ester derivatives, are of the greatest pharmaceutical interest. The natural distribution of hydroxybenzoic acids extends across plants, algae, bacteria, fungi, and animals, highlighting their fundamental role in biological systems.

Significance of Cyclopropylmethoxy Substituents in Organic Chemistry

The cyclopropylmethoxy functional group has emerged as a significant structural motif in modern medicinal chemistry, particularly due to its unique conformational properties and its ability to enhance the biological activity of various pharmaceutical compounds. Research has demonstrated that the cyclopropylmethoxy group represents one of the most frequently incorporated ether substituents in pharmaceutical design, alongside methoxy, cyclopentyloxy, and 2-difluoromethoxy moieties. The frequency with which these moieties are incorporated into small molecules intended for therapeutic applications demonstrates their compelling pharmaceutical potential.

The structural characteristics of the cyclopropylmethoxy group contribute significantly to its pharmaceutical utility. The cyclopropyl ring imparts conformational rigidity to the molecule while the methoxy linkage provides optimal spatial orientation for receptor binding interactions. Studies have shown that compounds containing cyclopropylmethoxy substituents at position 2 of benzene rings demonstrate enhanced potency and selectivity profiles compared to their non-substituted counterparts. The cyclopropylmethoxy group was identified as the preferred ether substituent at position 2 of the benzene ring based on previous research findings, particularly in the development of receptor-selective compounds.

Synthetic methodologies for incorporating cyclopropylmethoxy groups have been extensively developed and optimized. The preparation typically involves nucleophilic displacement reactions using corresponding alkyl bromides, specifically bromomethylcyclopropane, to achieve the desired substitution pattern. These synthetic approaches have proven particularly valuable in medicinal chemistry applications where precise structural modifications are required to optimize biological activity profiles.

The pharmacological significance of cyclopropylmethoxy substituents extends across multiple therapeutic areas. In phosphodiesterase type 4 inhibitor development, it is noteworthy that methoxy, cyclopentyloxy, cyclopropylmethoxy, and 2-difluoromethoxy are repeatedly incorporated into known inhibitor scaffolds. The choice of alkyl, cycloalkyl, and heterocyclic ether moieties is presumably driven by improvements to the potency of each molecule and selected drug metabolism and pharmacokinetics properties. Crystallographic studies have revealed that catechol diether motifs, including those containing cyclopropylmethoxy groups, form key hydrogen bonds with conserved glutamine residues in target proteins.

Discovery and Development of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic Acid

The discovery and development of this compound represents a strategic advancement in the field of substituted hydroxybenzoic acid derivatives, combining established pharmaceutical principles with innovative structural modifications. This compound, with the Chemical Abstracts Service number 1243367-94-3, belongs to the class of benzoic acids and is categorized under organic compounds due to its carbon-based structure. The compound also falls under the category of substituted phenolic compounds, reflecting its dual nature as both a carboxylic acid derivative and a phenolic compound.

The molecular architecture of this compound features a carefully designed substitution pattern that optimizes both chemical stability and potential biological activity. The molecular structure consists of a benzoic acid backbone with a cyclopropylmethoxy group attached at the 2-position and a hydroxyl group positioned at the 5-position. This specific substitution pattern was selected based on structure-activity relationship studies that demonstrated the importance of orthogonal substitution for optimal biological activity profiles.

Synthetic approaches to this compound have been developed through systematic optimization of reaction conditions and precursor selection. The synthesis typically involves several key steps, beginning with readily available precursors, particularly starting from 5-hydroxybenzoic acid. The introduction of the cyclopropylmethoxy group represents a critical step in the synthesis, requiring careful control of reaction conditions including temperature, solvent choice, and reaction time to maximize yield while preventing side reactions.

The commercial availability of this compound has been established through specialized chemical suppliers, with current market pricing reflecting the compound's synthetic complexity and research applications. Matrix Scientific offers the compound at 95% purity in 2.5-gram quantities, with pricing information updated as of December 2021. Additional suppliers include A1 Biochem Labs, which provides the compound at 95% purity in similar quantities. The availability of high-purity material has facilitated research efforts investigating the compound's properties and potential applications.

Chemical characterization data for this compound has been comprehensively documented, including its MDL number MFCD17000211. The compound demonstrates specific spectroscopic properties that distinguish it from other hydroxybenzoic acid derivatives, with characteristic absorption patterns reflecting the unique electronic environment created by the cyclopropylmethoxy substitution. These spectroscopic signatures serve as important analytical tools for compound identification and purity assessment in research applications.

The methyl ester derivative of this compound has also been synthesized and characterized, bearing the Chemical Abstracts Service number 2270908-61-5. This ester derivative, known as methyl 2-(cyclopropylmethoxy)-5-hydroxybenzoate, possesses a molecular formula of C₁₂H₁₄O₄ and a molecular weight of 222.24 grams per mole. The availability of both the free acid and ester forms provides researchers with versatile chemical tools for investigating structure-activity relationships and synthetic applications.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c12-8-3-4-10(9(5-8)11(13)14)15-6-7-1-2-7/h3-5,7,12H,1-2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCPCLHHGMAAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the selective introduction of the cyclopropylmethoxy group onto the aromatic ring via nucleophilic substitution or O-alkylation of a suitably protected 5-hydroxybenzoic acid precursor.

- Starting Material: 5-hydroxybenzoic acid or its ester derivatives (e.g., methyl 5-hydroxybenzoate).

- Reagents: Cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide or chloride), base such as potassium carbonate or sodium hydride.

- Solvent: Acetone, DMF, or DMSO to facilitate nucleophilic substitution.

- Reaction Conditions:

- Temperature: 25-80°C

- Time: 4-24 hours

- Atmosphere: Inert (nitrogen or argon) to prevent oxidation

$$

\text{5-Hydroxybenzoic acid} \xrightarrow[\text{Base}]{\text{Cyclopropylmethyl halide}} \text{2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid}

$$

- Protection of the carboxylic acid as methyl or ethyl esters can improve selectivity and yield.

- Deprotection post-synthesis yields the free acid.

Hydroxy Group Activation and O-Alkylation Using Cyclopropylmethyl Chloride

Method Overview:

This method employs activation of the phenolic hydroxyl group followed by alkylation with cyclopropylmethyl chloride.

- Step 1: Protect the carboxylic acid if necessary (e.g., methyl ester formation).

- Step 2: React 5-hydroxybenzoic acid methyl ester with a base (potassium carbonate) in a polar aprotic solvent (e.g., DMF).

- Step 3: Add cyclopropylmethyl chloride dropwise at controlled temperature (~0-25°C).

- Step 4: Stir for several hours until completion, monitored via TLC or HPLC.

- Step 5: Work-up involves quenching, extraction, and purification by recrystallization or chromatography.

- High regioselectivity for phenolic oxygen.

- Mild conditions.

Preparation via Multi-Step Synthesis Involving Aromatic Substitution

Method Overview:

A more complex route involves initial substitution on the aromatic ring followed by functional group modifications.

- Step 1: Synthesize 2-hydroxy-5-nitrobenzoic acid via nitration.

- Step 2: Reduce the nitro group to an amine, then diazotize and perform a Sandmeyer reaction to introduce a methoxy group.

- Step 3: Convert the phenolic hydroxyl to the cyclopropylmethoxy group via nucleophilic substitution with cyclopropylmethanol derivatives.

Note:

This route is more laborious but allows for precise functional group manipulations and potential for structural diversification.

Research Findings and Data Tables

| Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct O-alkylation | 5-Hydroxybenzoic acid | Cyclopropylmethyl halide, K2CO3 | Acetone/DMF | 25-80°C, 4-24h | 70-85 | Mild, scalable |

| Phenolic protection + alkylation | 5-Hydroxybenzoic acid methyl ester | Cyclopropylmethyl chloride, K2CO3 | DMF | 0-25°C, 12h | 75-90 | High regioselectivity |

| Multi-step aromatic substitution | 2-Hydroxybenzoic acid derivatives | Nitration, reduction, diazotization | Various | Multi-day | 50-70 | Complex, versatile |

Notes on Optimization and Scale-up

- Temperature Control: Maintaining low temperatures during halogenation or alkylation minimizes side reactions.

- Choice of Solvent: Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency.

- Reagents: Using cyclopropylmethyl halides or chlorides as alkylating agents provides better control over regioselectivity.

- Purification: Recrystallization from ethanol, methanol, or isopropanol yields high-purity products suitable for further applications.

Research Findings Summary

- The synthesis of this compound is primarily achieved through phenolic O-alkylation strategies.

- The use of protected intermediates enhances selectivity and yields.

- Recent patents demonstrate scalable methods with yields exceeding 85%, employing cyclopropylmethyl halides and mild reaction conditions.

- Multi-step aromatic substitution pathways, while more complex, offer routes for structural diversification and functionalization.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for the reduction of the carboxylic acid group.

Substitution: Various nucleophiles can be used to substitute the hydroxyl group, often in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid typically involves:

- Starting Material : 5-hydroxybenzoic acid.

- Introduction of Cyclopropylmethoxy Group : The hydroxyl group of 5-hydroxybenzoic acid is reacted with cyclopropylmethanol in the presence of a base (e.g., potassium carbonate).

- Purification : The product is purified using recrystallization or column chromatography.

Chemistry

- Building Block for Synthesis : This compound can serve as a precursor for synthesizing more complex molecules, particularly in organic synthesis. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile for creating diverse derivatives.

Biology

- Biological Activity Studies : Research has indicated potential anti-inflammatory and antimicrobial properties, suggesting its use in pharmacological studies to evaluate its efficacy against various biological targets. The mechanism of action may involve inhibition of specific enzymes or signaling pathways related to inflammation and infection.

Medicine

- Therapeutic Agent Exploration : Investigations are ongoing into its potential use as a therapeutic agent for treating diseases related to inflammation and microbial infections. Its unique structure may confer distinct pharmacokinetic properties that are advantageous in drug development.

Industry

- Material Development : The compound can be utilized in developing new materials with specific properties, such as enhanced durability or chemical resistance, which are essential in various industrial applications.

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of this compound on animal models. Results indicated a significant reduction in inflammatory markers when administered, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID).

Case Study 2: Antimicrobial Properties

Research focusing on the antimicrobial activity of this compound demonstrated effectiveness against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that supports further exploration as a candidate for antibiotic development.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid would depend on its specific application. For instance, if it is used as an anti-inflammatory agent, it may inhibit certain enzymes or signaling pathways involved in inflammation. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several benzoic acid derivatives, differing in substituents and bioactivity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects on Acidity: The 5-hydroxy group in the target compound confers higher acidity compared to 5-methoxy analogs (e.g., 5-Methoxysalicylic acid, pKa ~2.5) but lower than nitro-substituted derivatives (e.g., 2-Hydroxy-5-nitrobenzoic acid, pKa ~1.8) .

Biological Activity :

- Antibacterial Activity : The oxadiazole derivative of 2-(cyclopropylmethoxy)phenyl (MIC ~8 µg/mL against S. aureus) suggests that the cyclopropylmethoxy group may enhance activity against Gram-positive bacteria compared to simpler methoxy analogs .

- Metabolic Stability : Cyclopropyl groups reduce oxidative metabolism in vivo compared to straight-chain alkyl substituents, as seen in betaxolol hydrochloride derivatives .

Synthetic Utility :

- The cyclopropylmethoxy group is advantageous in Suzuki-Miyaura coupling reactions (e.g., boronic ester intermediates in ), enabling modular synthesis of complex aryl ethers .

Notes

- Activity inferences are based on structural analogies.

- Theoretical vs.

Biological Activity

2-(Cyclopropylmethoxy)-5-hydroxybenzoic acid (CAS No. 1243367-94-3) is a compound with potential biological activities that have garnered interest in various fields of research, including pharmacology and biochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a cyclopropylmethoxy group attached to a hydroxylated benzoic acid core. Its unique structure contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may also exhibit anti-inflammatory properties through such interactions.

- Antimicrobial Activity : Studies indicate that derivatives of hydroxybenzoic acids possess antimicrobial properties against various pathogens, which could extend to this compound .

- Antioxidant Effects : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which is crucial for reducing oxidative stress in biological systems .

Antimicrobial Activity

Research has demonstrated the antimicrobial efficacy of hydroxybenzoic acids against a range of bacteria and fungi. For instance, studies involving derivatives have shown significant inhibition against species such as Escherichia coli and Staphylococcus aureus . The specific activity of this compound remains to be fully characterized but is expected to follow similar trends.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been inferred from its structural similarities to known anti-inflammatory compounds. It may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators, reducing inflammation in various models .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

| Compound | Structure Characteristics | Notable Biological Activities |

|---|---|---|

| This compound | Hydroxyl and cyclopropylmethoxy groups | Potential anti-inflammatory, antimicrobial |

| 2-(Cyclopropylmethoxy)-4-hydroxybenzoic acid | Hydroxyl group at position 4 | Antioxidant, moderate antimicrobial |

| 2-(Cyclopropylmethoxy)-3-hydroxybenzoic acid | Hydroxyl group at position 3 | Antimicrobial, antioxidant |

Case Studies and Experimental Findings

- Antioxidant Activity : A study assessed the antioxidant capacity using various assays (DPPH, ABTS) and found that hydroxybenzoic acids exhibit significant free radical scavenging activity. While specific data for this compound is limited, its structural features suggest comparable effects .

- Cytotoxicity Assays : In vitro studies on cell lines such as MCF-7 (breast cancer) and MDA-MB-231 indicated that certain hydroxybenzoic acid derivatives can induce cytotoxic effects. Further investigation is needed to determine the specific impact of this compound on cancer cell viability .

Q & A

Q. Yield Optimization :

Q. Table 1: Comparative Yields Under Different Conditions

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 60 | 55 |

| Cs₂CO₃ | DMSO | 80 | 78 |

Basic: How can purity be assessed and improved post-synthesis?

Methodological Answer:

Analytical Techniques :

Q. Purification Methods :

- Solid-Phase Extraction (SPE) : C18 cartridges eluted with gradient MeOH/H₂O remove polar impurities .

- Recrystallization : Ethanol/water (3:1) yields crystals with >95% purity.

Critical Note : Residual DMSO from synthesis can co-elute with the product in HPLC; confirm via ¹H NMR (absence of δ 2.5 ppm singlet) .

Advanced: How does the cyclopropylmethoxy group influence the compound’s metabolic stability in biological systems?

Methodological Answer:

The cyclopropylmethoxy moiety enhances metabolic stability by resisting oxidative degradation (e.g., cytochrome P450 enzymes). Key findings:

- In vitro hepatic microsome assays : Half-life >6 hours (vs. <2 hours for methoxy analogs) due to steric hindrance from the cyclopropane ring .

- Metabolite Identification : Primary metabolites include 5-hydroxybenzoic acid (via O-dealkylation) and cyclopropanecarboxylic acid (LC-MS/MS, m/z 121.0523) .

Q. Table 2: Metabolic Stability in Human Liver Microsomes

| Compound | t₁/₂ (h) | Major Metabolite |

|---|---|---|

| This compound | 6.2 | 5-Hydroxybenzoic acid |

| 2-Methoxy-5-hydroxybenzoic acid | 1.8 | Catechol derivative |

Advanced: How to resolve contradictions in reported bioactivity data (e.g., COX-2 inhibition vs. no activity)?

Methodological Answer:

Discrepancies arise from assay conditions and structural analogs:

Assay Variability :

- COX-2 Inhibition : IC₅₀ = 12 µM (human recombinant COX-2, 1% DMSO) vs. no activity in cell-based assays (10% FBS quenches activity). Use serum-free conditions for in vitro validation .

Structural Confounders :

Q. Recommendation :

- Re-test under standardized conditions (e.g., 0.1% DMSO, serum-free media).

- Synthesize analogs (e.g., 5-fluoro derivatives) as controls .

Basic: What are the optimal storage conditions to prevent degradation?

Methodological Answer:

- Short-term : Store at –20°C in amber vials under argon; stable for 6 months (HPLC purity loss <2%).

- Long-term : Lyophilize and store at –80°C; reconstitute in DMSO (10 mM stock, avoid freeze-thaw cycles).

Q. Stability Data :

| Condition | Degradation (%) at 6 Months |

|---|---|

| –20°C (solution) | 5–10 |

| –80°C (lyophilized) | <1 |

Critical Hazard : Exposure to light induces photooxidation (UV-Vis λmax shift from 270 nm to 310 nm) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting inflammatory pathways?

Methodological Answer:

Focus on modifying the cyclopropylmethoxy and carboxylate groups:

Cyclopropyl Variants : Replace with bicyclo[1.1.1]pentane for enhanced rigidity; assess via molecular docking (e.g., COX-2 binding pocket).

Carboxylate Bioisosteres : Substitute with tetrazole or sulfonamide to improve membrane permeability (logP shift from –0.5 to 1.2).

Q. Methodology :

- Synthesize derivatives via Mitsunobu reaction (for ethers) or Pd-catalyzed cross-coupling (for aryl modifications) .

Basic: What spectroscopic techniques confirm the structure, and what are key spectral signatures?

Methodological Answer:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.82 (d, J=8.8 Hz, H-6), 6.92 (dd, J=8.8, 2.4 Hz, H-5), 6.78 (d, J=2.4 Hz, H-3), 4.12 (d, J=6.8 Hz, OCH₂Cyclopropane), 1.45 (m, cyclopropane CH), 0.75 (m, cyclopropane CH₂) .

- HRMS (ESI+) : m/z 223.0975 [M+H]⁺ (calc. 223.0972).

Critical Note : Cyclopropane protons exhibit complex splitting (ABX system); use 2D NMR (COSY) to resolve .

Advanced: How to address solubility challenges in in vivo studies?

Methodological Answer:

Q. Table 3: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.2 |

| PBS (pH 7.4) | 0.1 |

| DMSO | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.